molecular formula C12H10N4S B8306240 2-Amino-4-(methylthio)-6-phenyl-5-pyrimidinecarbonitrile

2-Amino-4-(methylthio)-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B8306240
M. Wt: 242.30 g/mol
InChI Key: FIJCDKPZEFGLAP-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

Following the method of Rudorf and Augustin (J. Prakt. Chem. 1978, 320, 576), a solution of 15.9 g (63.9 mmol) 2-benzoyl-3,3-bis(methylthio)acrylonitrile, 9.36 g (76.7 mmol) guanidine nitrate and 22.3 ml (160 mmol) triethylamine in 200 ml DMF was heated at reflux for 6 h. The reaction mixture was then cooled to room temperature. On addition of 300 ml water, a precipitate appeared which was collected by filtration and washed with water to afford 12.7 g (86%) 2-amino-4-(methylthio)-6-phenyl-pyrimidine-5-carbonitrile as a sand-coloured solid. EI-MS m-e (%): 242 (M+, 32), 241 ([M—H]+, 100).
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9](=[C:12](SC)[S:13][CH3:14])[C:10]#[N:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+]([O-])(O)=O.[NH2:21][C:22]([NH2:24])=[NH:23].C(N(CC)CC)C.O>CN(C=O)C>[NH2:24][C:22]1[N:23]=[C:12]([S:13][CH3:14])[C:9]([C:10]#[N:11])=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C#N)=C(SC)SC
Name
Quantity
9.36 g
Type
reactant
Smiles
[N+](=O)(O)[O-].NC(=N)N
Name
Quantity
22.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)SC)C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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